molecular formula C10H20O5Si B1213057 3-(Trimethoxysilyl)propyl methacrylate CAS No. 2530-85-0

3-(Trimethoxysilyl)propyl methacrylate

Cat. No. B1213057
Key on ui cas rn: 2530-85-0
M. Wt: 248.35 g/mol
InChI Key: XDLMVUHYZWKMMD-UHFFFAOYSA-N
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Patent
US07619108B2

Procedure details

Using a method analogous to Example 1, 198.7 g (1 mol) of 3-chloropropyltrimethoxysilane are reacted in the presence of 6.1 g (0.03 mol) of tri-n-butylphosphine and 0.1 g of phenothiazine with 130.4 g (1.05 mol) of potassium methacrylate at 90° C. The reaction is complete 9 hours after all the potassium methacrylate has been introduced. Work-up gives 226.0 g (91%) of 3-methacryloxypropyltrimethoxysilane having a purity of 98.3%.
Quantity
198.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
130.4 g
Type
reactant
Reaction Step Three
Quantity
6.1 g
Type
catalyst
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].[C:12]([O-:17])(=[O:16])[C:13]([CH3:15])=[CH2:14].[K+]>C(P(CCCC)CCCC)CCC.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[C:12]([O:17][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7])(=[O:16])[C:13]([CH3:15])=[CH2:14] |f:1.2|

Inputs

Step One
Name
Quantity
198.7 g
Type
reactant
Smiles
ClCCC[Si](OC)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-].[K+]
Step Three
Name
Quantity
130.4 g
Type
reactant
Smiles
C(C(=C)C)(=O)[O-].[K+]
Name
Quantity
6.1 g
Type
catalyst
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
0.1 g
Type
catalyst
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 226 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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